molecular formula C18H30N2O2Zn-2 B12349373 zinc;3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-id-8-olate

zinc;3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-id-8-olate

Cat. No.: B12349373
M. Wt: 371.8 g/mol
InChI Key: OGHZVAGYKSMBME-UHFFFAOYSA-N
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Description

Zinc;3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-id-8-olate: is a complex organic compound that features a zinc ion coordinated with a quinoline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of zinc;3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-id-8-olate typically involves the reaction of a quinoline derivative with a zinc salt under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used include ethanol or methanol, and the reaction temperature is usually maintained between 50-70°C.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety.

    Reduction: Reduction reactions can also occur, especially in the presence of strong reducing agents.

    Substitution: The compound is susceptible to nucleophilic substitution reactions, where the quinoline ring can be modified.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenated solvents and bases such as sodium hydroxide are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce dihydroquinoline compounds.

Scientific Research Applications

Chemistry

In chemistry, zinc;3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-id-8-olate is used as a catalyst in various organic reactions, including cycloadditions and polymerizations.

Biology

In biological research, this compound is studied for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.

Medicine

In medicine, it is being explored for its potential use in drug delivery systems, particularly for targeting specific cells or tissues.

Industry

In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and nanocomposites, due to its unique coordination properties.

Mechanism of Action

The mechanism by which zinc;3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-id-8-olate exerts its effects involves the coordination of the zinc ion with the quinoline moiety. This coordination can alter the electronic properties of the compound, making it more reactive in certain chemical reactions. The molecular targets and pathways involved vary depending on the specific application, but often include interactions with enzymes and other proteins.

Comparison with Similar Compounds

Similar Compounds

  • Zinc;1,2,3,4-tetrahydroquinolin-8-olate
  • Zinc;2,3,4,5-tetrahydro-1H-quinolin-8-olate
  • Zinc;3,4,5,6,7,8-hexahydroquinolin-8-olate

Uniqueness

What sets zinc;3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-id-8-olate apart from similar compounds is its specific coordination geometry and electronic properties, which can lead to unique reactivity and selectivity in various applications.

Properties

Molecular Formula

C18H30N2O2Zn-2

Molecular Weight

371.8 g/mol

IUPAC Name

zinc;3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-id-8-olate

InChI

InChI=1S/2C9H15NO.Zn/c2*11-8-5-1-3-7-4-2-6-10-9(7)8;/h2*7-9H,1-6H2;/q2*-2;+2

InChI Key

OGHZVAGYKSMBME-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC[N-]C2C(C1)[O-].C1CC2CCC[N-]C2C(C1)[O-].[Zn+2]

Origin of Product

United States

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